N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2,2-trifluoroacetamide
Description
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28F3N3O3/c1-14(2,3)24-11-12(22)10-21-8-6-20(7-9-21)5-4-19-13(23)15(16,17)18/h12,22H,4-11H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCFWFCXWAZFRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2,2-trifluoroacetamide typically involves multi-step processes:
Formation of the tert-butoxy intermediate: : The reaction often starts with a tert-butyl hydroxy compound, which undergoes nucleophilic substitution to introduce the tert-butoxy group.
Piperazine attachment: : The tert-butoxy intermediate reacts with a piperazine derivative under controlled conditions to form the hydroxypropylpiperazine intermediate.
Trifluoroacetylation: : The final step involves the reaction of the hydroxypropylpiperazine intermediate with trifluoroacetic anhydride to introduce the trifluoroacetamide group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Automation and continuous flow reactors may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the hydroxypropyl group.
Reduction: : The compound can be reduced to modify the functional groups, potentially leading to the formation of secondary amines or alcohols.
Substitution: : The tert-butoxy and trifluoroacetamide groups can undergo nucleophilic substitution reactions, introducing different substituents to the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reducing agents like lithium aluminium hydride and sodium borohydride are typically used.
Substitution: : Various nucleophiles, such as alkoxides or amines, can be used under basic or acidic conditions.
Major Products
Oxidation: : The major products often include aldehydes or ketones.
Reduction: : The major products include alcohols or secondary amines.
Substitution: : The products vary depending on the nucleophile used, resulting in different substituted derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis for developing novel compounds.
Biology: : Its derivatives are studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: : The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : It is utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2,2-trifluoroacetamide exerts its effects can be attributed to its interaction with molecular targets such as enzymes or receptors. The trifluoroacetamide group can interact with active sites, while the piperazine moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
(a) (R)-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide
- Structural Differences: Replaces the trifluoroacetamide with a dimethoxyphenyl acetamide and introduces a phenoxy group.
- Molecular weight: 502.623 g/mol (vs. target compound’s ~433 g/mol, estimated).
(b) N-(tert-butyl)-2-(2-fluorophenyl)-2-(N-propylacetamido)acetamide
- Structural Differences : Lacks a piperazine ring but shares a tert-butyl group and fluorinated aromatic system.
- Functional Impact :
(c) 2-(4-{6-[(5-tert-butyl-2-methylphenyl)amino]-7-methyl-7H-purin-2-yl}piperazin-1-yl)-N-propylacetamide
- Structural Differences : Incorporates a purine ring and propylacetamide, diverging from the hydroxypropyl and trifluoro motifs.
- Functional Impact :
- Purine moiety may enable nucleotide mimicry, targeting kinase or GPCR pathways.
Comparative Analysis of Functional Groups
Biological Activity
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2,2-trifluoroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C27H39N3O3
- Molecular Weight : 453.6 g/mol
- CAS Number : 2034585-13-0
The compound features a piperazine ring, a trifluoroacetamide group, and a tert-butoxy substituent, which may contribute to its pharmacological profile.
Pharmacological Properties
Research indicates that compounds similar to N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2,2-trifluoroacetamide exhibit various pharmacological activities:
- Antitumor Activity : Some studies suggest that piperazine derivatives can inhibit tumor growth by affecting cellular signaling pathways. For example, compounds with similar structures have shown promise in inhibiting cancer cell proliferation in vitro and in vivo models .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This property is crucial for developing drugs targeting specific diseases.
- Receptor Binding : Preliminary studies indicate potential interactions with various receptors, which could lead to therapeutic effects in conditions such as anxiety or depression.
In Vitro Studies
In vitro assays have demonstrated that compounds with the piperazine framework can exhibit cytotoxic effects against several cancer cell lines. For instance:
- A study evaluated the cytotoxicity of similar piperazine-based compounds against human breast cancer cells and found significant inhibition of cell viability at concentrations above 10 µM .
In Vivo Studies
Animal models have been used to assess the efficacy of related compounds in treating tumors. One notable study involved administering a piperazine derivative to mice with induced tumors, resulting in a reduction in tumor size compared to control groups .
Synthesis Approaches
The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2,2-trifluoroacetamide typically involves multi-step organic reactions:
- Formation of the Piperazine Derivative : The initial step includes synthesizing the piperazine core through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce the tert-butoxy and trifluoroacetamide groups using appropriate coupling agents and conditions to ensure high yield and purity.
- Purification : The final product is purified using techniques such as chromatography to achieve the desired chemical purity for biological testing.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2,2-trifluoroacetamide?
- Methodological Answer : A stepwise approach is advised:
Piperazine Functionalization : Introduce the 3-(tert-butoxy)-2-hydroxypropyl group to the piperazine ring via nucleophilic substitution or reductive amination. Boc-protected intermediates (e.g., 1-(2-N-Boc-aminoethyl)piperazine) can stabilize reactive amines during synthesis .
Ethyl Trifluoroacetamide Conjugation : React the secondary amine on the piperazine-ethyl chain with trifluoroacetic anhydride under controlled pH (7–8) to avoid over-acylation .
Deprotection : Use acidic conditions (e.g., HCl/dioxane) to remove tert-butoxy groups if necessary .
- Key Considerations : Monitor reaction progress via TLC or LC-MS, and optimize solvent systems (e.g., DCM or THF) to enhance yield.
Q. How should researchers purify and validate the compound’s purity?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
- Purity Validation : Confirm ≥95% purity via:
- HPLC : Reverse-phase methods with UV detection at 254 nm.
- GC : For volatile intermediates, as described for tert-butyl derivatives .
- Elemental Analysis : Verify molecular formula accuracy .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential trifluoroacetamide vapor release .
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the tert-butoxy group .
Advanced Research Questions
Q. How can structural ambiguities (e.g., stereochemistry or tautomerism) be resolved?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., piperazine ring protons at δ 2.5–3.5 ppm; trifluoroacetamide carbonyl at ~170 ppm) .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for analogous piperazinium salts .
- Mass Spectrometry : High-resolution MS (HRMS) to distinguish between isomers (e.g., ESI+ mode for protonated molecular ions) .
Q. What experimental designs are optimal for pharmacokinetic (PK) studies?
- Methodological Answer :
- In Vitro Assays :
- Metabolic Stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration .
- In Vivo PK : Administer IV/oral doses in rodents, collect plasma samples at timed intervals, and model data using non-compartmental analysis (NCA) .
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Mechanistic Profiling :
- Target Engagement : Use thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to verify target binding in live cells .
- Metabolite Identification : Perform LC-HRMS on plasma/tissue homogenates to detect active metabolites .
- Toxicokinetics : Assess off-target effects via transcriptomics or phosphoproteomics in non-responsive models .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Batch Analysis : Compare impurity profiles (e.g., by-products from incomplete Boc deprotection) using UPLC-MS .
- Epimer Analysis : Employ chiral HPLC or capillary electrophoresis if stereoisomers co-elute in standard assays .
- Dose-Response Validation : Replicate studies with rigorously characterized batches and standardized assay protocols (e.g., CellTiter-Glo® for cytotoxicity) .
Q. How can molecular docking guide mechanistic studies for this compound?
- Methodological Answer :
- Target Prediction : Use SwissDock or AutoDock Vina to screen against kinases or GPCRs, leveraging the piperazine moiety’s affinity for amine receptors .
- Binding Mode Refinement : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess trifluoroacetamide interactions with hydrophobic pockets .
- Free Energy Calculations : Apply MM-PBSA/GBSA to rank binding affinities and prioritize targets for experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
